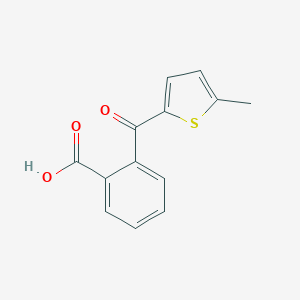

2-(5-Methylthiophene-2-carbonyl)benzoic acid

説明

特性

IUPAC Name |

2-(5-methylthiophene-2-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-8-6-7-11(17-8)12(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTRGLSKMOUSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(5-Methylthiophene-2-carbonyl)benzoic acid

This technical guide provides a comprehensive analysis of the chemical structure of 2-(5-Methylthiophene-2-carbonyl)benzoic acid (CAS No. 152567-82-3)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to elucidate and confirm the molecular architecture of this compound. The insights within are grounded in established spectroscopic and chromatographic principles, offering both theoretical understanding and practical, field-proven methodologies.

Introduction: A Molecule of Interest

2-(5-Methylthiophene-2-carbonyl)benzoic acid belongs to a class of compounds that are of significant interest in medicinal chemistry. The thiophene moiety is a well-recognized scaffold in the development of various therapeutic agents, known for its diverse pharmacological activities[2]. Its combination with a benzoic acid structure suggests potential applications as a modulator of biological pathways where such acidic and aromatic features are key for interaction[3]. A thorough understanding of its chemical structure is the foundational step in its development as a potential drug candidate.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of 2-(5-Methylthiophene-2-carbonyl)benzoic acid is presented in Table 1. These properties are essential for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and mobile phase composition for chromatography.

| Property | Value | Source |

| CAS Number | 152567-82-3 | [1] |

| Molecular Formula | C13H10O3S | [1] |

| Molecular Weight | 246.28 g/mol | [1] |

Elucidation of the Chemical Structure: A Multi-faceted Approach

The definitive identification and structural confirmation of 2-(5-Methylthiophene-2-carbonyl)benzoic acid necessitates a synergistic application of several analytical techniques. The overall workflow for this analytical approach is depicted in the following diagram.

Caption: Overall analytical workflow for the structural elucidation of 2-(5-Methylthiophene-2-carbonyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts are detailed in Table 2.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -COOH | > 10 | Singlet (broad) | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet that can be exchanged with D₂O. |

| Benzoic H | 7.5 - 8.2 | Multiplet | ortho: 6-9, meta: 1-3 | The four protons on the benzoic acid ring will appear as a complex multiplet due to their different chemical environments and coupling with each other. |

| Thiophene H | 7.0 - 7.8 | Doublet | 3-5 | The two protons on the thiophene ring will appear as doublets due to coupling with each other. |

| -CH₃ | ~2.5 | Singlet | - | The methyl protons on the thiophene ring are not coupled to other protons and will appear as a singlet. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon-13 NMR spectrum will indicate the number of unique carbon environments. The predicted chemical shifts are presented in Table 3.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | 165 - 175 | The carboxylic acid carbonyl carbon is highly deshielded. |

| C=O (ketone) | 185 - 195 | The ketone carbonyl carbon is also significantly deshielded. |

| Aromatic C (Benzoic) | 125 - 140 | The six carbons of the benzoic acid ring will appear in the aromatic region. |

| Aromatic C (Thiophene) | 125 - 150 | The four carbons of the thiophene ring will also be in the aromatic region. |

| -CH₃ | ~15 | The methyl carbon is in the aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The expected characteristic IR absorption bands for 2-(5-Methylthiophene-2-carbonyl)benzoic acid are summarized in Table 4.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | The O-H stretch in a carboxylic acid is characteristically broad due to hydrogen bonding. |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of C-H bonds on the aromatic rings. |

| C=O (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch of the carboxylic acid is a strong, sharp peak. |

| C=O (Ketone) | 1630-1680 | Strong | The ketone carbonyl stretch will also be a strong, sharp peak, likely at a slightly lower wavenumber due to conjugation with the thiophene ring. |

| C=C (Aromatic) | 1450-1600 | Medium-Weak | Stretching vibrations within the aromatic rings. |

| C-O (Carboxylic Acid) | 1210-1320 | Medium | The C-O single bond stretch of the carboxylic acid. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 246. Key fragmentation pathways are illustrated below.

Caption: Predicted major fragmentation pathways for 2-(5-Methylthiophene-2-carbonyl)benzoic acid in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

Methodology for Purity Assessment

A reversed-phase HPLC method is generally suitable for a molecule of this polarity.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for aromatic compounds. |

| Mobile Phase | Acetonitrile and water (with 0.1% formic or acetic acid) | A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration, will effectively elute the compound and separate it from potential impurities. The acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The aromatic rings in the molecule will have strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol: HPLC

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection: Inject the sample onto the column.

-

Data Acquisition: Run the gradient program and record the chromatogram.

-

Purity Calculation: The purity of the compound can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Synthesis Overview

The most probable synthetic route to 2-(5-Methylthiophene-2-carbonyl)benzoic acid is through a Friedel-Crafts acylation reaction.

Sources

- 1. 5-METHYL-2-THIENYLCARBONYL BENZOIC ACID price,buy 5-METHYL-2-THIENYLCARBONYL BENZOIC ACID - chemicalbook [m.chemicalbook.com]

- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-(5-Methylthiophene-2-carbonyl)benzoic acid CAS number and identifiers

CAS Number: 152567-82-3 Document Type: Technical Reference & Synthesis Guide Version: 1.0

Executive Summary

2-(5-Methylthiophene-2-carbonyl)benzoic acid (CAS 152567-82-3) is a specialized organosulfur building block used primarily in the synthesis of fused heterocyclic pharmaceuticals and agrochemicals. Structurally, it consists of a benzoic acid moiety ortho-substituted with a (5-methylthiophen-2-yl)carbonyl group. This "keto-acid" scaffold is a critical intermediate for accessing thienoisocoumarins and thieno[2,3-b]indolizines via cyclodehydration pathways. It serves as a bioisostere to 2-benzoylbenzoic acid, a core structure in various NSAIDs and kinase inhibitors.

Chemical Identification & Properties

Core Identifiers

| Parameter | Detail |

| Chemical Name | 2-(5-Methylthiophene-2-carbonyl)benzoic acid |

| CAS Number | 152567-82-3 |

| Synonyms | 5-Methyl-2-thienylcarbonyl benzoic acid; o-(5-Methyl-2-thenoyl)benzoic acid |

| Molecular Formula | C₁₃H₁₀O₃S |

| Molecular Weight | 246.28 g/mol |

| SMILES | CC1=CC=C(S1)C(=O)C2=CC=CC=C2C(=O)O |

| InChIKey | Computed from structure (e.g., derived from SMILES) |

Physicochemical Profile[3][4][5]

-

Appearance: Typically an off-white to pale yellow crystalline solid.

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water; soluble in aqueous alkali (forming the carboxylate salt).

-

Stability: Stable under standard laboratory conditions. Hygroscopic; store in a desiccator.

Synthesis & Reaction Mechanism[6]

Mechanistic Pathway (Friedel-Crafts Acylation)

The industrial standard for synthesizing 2-aroylbenzoic acids involves the Friedel-Crafts reaction between phthalic anhydride and the corresponding aromatic substrate (in this case, 2-methylthiophene). The reaction is catalyzed by Lewis acids such as Aluminum Chloride (

Mechanism Description:

-

Activation:

coordinates with the carbonyl oxygen of phthalic anhydride, opening the ring to generate a highly electrophilic acylium ion species. -

Electrophilic Attack: The acylium ion attacks the 5-position of the 2-methylthiophene ring (or the 2-position, but the 5-position is electronically favorable due to the directing effect of the sulfur and methyl group). Note: Since the starting material is 2-methylthiophene, the acylation occurs at the open

-position (C5). -

Aromatization: Loss of a proton restores aromaticity, yielding the aluminum salt of the product.

-

Hydrolysis: Acidic workup releases the free carboxylic acid.

Figure 1: Friedel-Crafts acylation mechanism for the synthesis of the target keto-acid.

Experimental Protocol

Standardized procedure adapted for laboratory scale (10-50 mmol).

Reagents:

-

Phthalic Anhydride (1.0 equiv)

-

2-Methylthiophene (1.1 equiv)

-

Aluminum Chloride (anhydrous, 2.2 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Quenching: HCl (2N), Ice water

Step-by-Step Workflow:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with Phthalic Anhydride (e.g., 14.8 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

-

Catalyst Addition: Carefully add

(29.3 g, 220 mmol) portion-wise over 15 minutes. Caution: Exothermic. -

Substrate Addition: Add 2-Methylthiophene (10.8 g, 110 mmol) dropwise via the addition funnel, maintaining the internal temperature below 5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. (Monitor by TLC; eluent 5% MeOH in DCM).

-

Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold 2N HCl. Stir vigorously for 30 minutes to decompose the aluminum complex.

-

Isolation:

-

Separate the organic layer.[1]

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organic layers and extract with 10%

solution (3 x 50 mL). The product moves to the aqueous phase as the carboxylate salt.

-

-

Precipitation: Acidify the combined basic aqueous extracts with concentrated HCl to pH ~2. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water or toluene if necessary.

Analytical Characterization (Predicted)

As a technical reference, the following spectroscopic signatures are diagnostic for CAS 152567-82-3.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.9–7.5 ppm (m, 4H): Aromatic protons of the benzoic acid ring.

-

δ 7.4 ppm (d, 1H): Thiophene proton (H3 position, deshielded by carbonyl).

-

δ 6.9 ppm (d, 1H): Thiophene proton (H4 position).

-

δ 2.5 ppm (s, 3H): Methyl group (-CH ₃) on the thiophene ring.

IR Spectroscopy:

-

Broad band 2500–3300 cm⁻¹: O-H stretch (carboxylic acid).

-

Strong peak ~1680–1700 cm⁻¹: C=O stretch (ketone and acid carbonyls often overlap or appear as a split peak).

Applications in Drug Development

Privileged Scaffold Utility

This compound belongs to the class of 2-aroylbenzoic acids , which are versatile intermediates.

-

Cyclization to Polycycles: Under strong acidic conditions (e.g., Polyphosphoric acid), this compound undergoes intramolecular cyclodehydration to form substituted anthraquinones or thienoisocoumarins .

-

Peptidomimetic Synthesis: The carboxylic acid handle allows for coupling with amines to generate amide libraries for kinase inhibition screening.

Workflow: Transformation to Bioactive Heterocycles

The following diagram illustrates the downstream utility of the core.

Figure 2: Downstream synthetic applications of the title compound.

References

-

ChemicalBook. (n.d.). 5-Methyl-2-thienylcarbonyl benzoic acid Product Description. Retrieved from

-

BLD Pharm. (n.d.). 2-(5-Methylthiophene-2-carbonyl)benzoic acid MSDS and Properties. Retrieved from

-

Royal Society of Chemistry. (2025). Formation of phthalic anhydride from oxidation of heterocyclic VOCs. (Contextual validation of phthalic anhydride/thiophene reactivity). Retrieved from

-

National Institutes of Health (NIH). (2024). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (Analogous synthesis protocols). Retrieved from

Sources

Physical and chemical properties of methylthiophene-carbonyl benzoic acid derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of Methylthiophene-Carbonyl Benzoic Acid Derivatives

Abstract

Methylthiophene-carbonyl benzoic acid derivatives represent a significant class of heterocyclic compounds, garnering substantial interest within medicinal chemistry and materials science. This guide provides a comprehensive exploration of their core physical and chemical properties, underpinned by established experimental protocols and spectroscopic analysis. As a scaffold, this molecular architecture combines the aromatic, electron-rich thiophene ring with the versatile benzoic acid moiety, creating a platform for diverse pharmacological activities. Understanding the intrinsic properties of these derivatives—from their spectroscopic fingerprints to their physicochemical behaviors like acidity and lipophilicity—is paramount for the rational design of novel therapeutics and functional materials. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for characterization.

Core Molecular Structure and Synthesis Overview

The title compounds are characterized by a methylthiophene group linked to a benzoic acid moiety, typically via a carbonyl-containing linker such as an amide. The general structure allows for substitution on both the thiophene and benzoic acid rings, enabling fine-tuning of its properties. A representative example is 2-[methyl(thiophen-2-ylcarbonyl)amino]benzoic acid [1].

The synthesis of these derivatives often involves standard peptide coupling or acylation reactions. A common route is the reaction of a methyl-substituted aminobenzoic acid with a thiophenecarbonyl chloride, or by coupling the respective carboxylic acid and amine precursors using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The choice of synthetic route provides control over the final structure and purity.

Caption: General structure of a methylthiophene-carbonyl benzoic acid derivative.

Physical and Spectroscopic Properties

The physical properties of these derivatives are dictated by the interplay between the crystalline packing forces, intramolecular and intermolecular hydrogen bonding (via the carboxylic acid and amide groups), and the overall molecular weight.

Summary of Physical Properties

The following table summarizes key physical properties for a representative molecule, 2-[methyl(thiophen-2-ylcarbonyl)amino]benzoic acid, and provides typical ranges for the class.

| Property | Value for 2-[methyl(thiophen-2-ylcarbonyl)amino]benzoic acid | General Remarks for Derivatives |

| Molecular Formula | C₁₃H₁₁NO₃S[1] | Varies with substitution. |

| Molecular Weight | 261.3 g/mol [1] | Varies with substitution. |

| Appearance | Typically white to off-white or yellowish solids.[2][3] | Color can depend on purity and specific substituents. |

| Melting Point (°C) | Not specified, but related compounds melt >120°C.[4] | Generally crystalline solids with relatively high melting points due to hydrogen bonding and planar structures. |

| Solubility | Insoluble in water, soluble in most organic solvents.[1][5] | The carboxylic acid group may confer slight aqueous solubility at basic pH. Solubility in organic solvents like DMSO, DMF, and methanol is common. |

| pKa | ~4-5 (Estimated for carboxylic acid) | The primary acidic proton is on the carboxylic acid group.[5] The exact value is sensitive to substituents on the aromatic rings. |

| LogP | >2 (Estimated) | These molecules are generally lipophilic due to the two aromatic rings, a key factor in membrane permeability.[5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular architecture.

-

¹H NMR: The proton NMR spectrum provides distinct signals for different parts of the molecule. Protons on carbon atoms adjacent to carbonyl groups are deshielded and typically resonate around 2.0-3.0 ppm.[6]

-

Aromatic Protons: Signals for protons on both the thiophene and benzoic acid rings appear in the downfield region, typically between 7.0 and 8.5 ppm. Their splitting patterns (doublets, triplets, multiplets) are indicative of the substitution pattern on each ring.[2][7]

-

Methyl Protons: The methyl group attached to the thiophene ring usually appears as a singlet around 2.5 ppm.[7] A methyl group on the amide nitrogen would also be a singlet, likely around 3.0-3.5 ppm.

-

Carboxylic Acid Proton: The acidic proton of the -COOH group is often a broad singlet at a very downfield chemical shift (>10 ppm) and may exchange with deuterium in solvents like MeOD or D₂O.[2][3]

-

Amide Proton (if present): An N-H proton of a secondary amide linker would appear as a broad singlet, typically between 8.0 and 9.5 ppm.

-

-

¹³C NMR: The carbon spectrum complements the proton data. Carbonyl carbons of carboxylic acid derivatives are strongly deshielded, appearing between 160-180 ppm.[6]

-

Carbonyl Carbons: Two distinct signals are expected in the 160-175 ppm range, corresponding to the amide and carboxylic acid carbonyls.[8]

-

Aromatic Carbons: A complex set of signals between 110-150 ppm corresponds to the carbons of the two aromatic rings.

-

Methyl Carbon: The methyl carbon signal appears in the upfield region, typically around 15-25 ppm.[7]

-

IR spectroscopy is invaluable for identifying key functional groups.

-

O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch: Two strong, sharp absorptions are expected for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) is usually found at a lower frequency, around 1650-1680 cm⁻¹.[4][6]

-

N-H Bend: For secondary amides, the N-H bending vibration (Amide II band) appears around 1510-1550 cm⁻¹.[6]

-

C-H Stretches: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are seen just below 3000 cm⁻¹.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Ionization: Electrospray Ionization (ESI) is commonly used. In positive mode, the molecule is often observed as the protonated ion [M+H]⁺ or a sodium adduct [M+Na]⁺.[2][3] In negative mode, the deprotonated ion [M-H]⁻ from the carboxylic acid is typically seen.[7]

-

Fragmentation: Common fragmentation pathways include the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, and cleavage at the amide bond.

Chemical Properties and Reactivity

The chemical behavior of methylthiophene-carbonyl benzoic acid derivatives is governed by its principal functional groups: the carboxylic acid and the amide linker, set within an aromatic framework.

-

Acidity: The most prominent chemical property is the acidity of the carboxylic acid group.[1] This allows for salt formation with bases, a strategy often used to improve aqueous solubility for biological testing or formulation.

-

Reactivity of the Carboxylic Acid: The -COOH group is a versatile handle for further chemical modification. It can undergo:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Activation (e.g., to an acid chloride) followed by reaction with amines to form secondary or tertiary amides.[1] This allows for the extension of the molecule and exploration of structure-activity relationships.

-

-

Amide Bond Stability: The amide linker is generally stable to hydrolysis under physiological conditions but can be cleaved under strong acidic or basic conditions at elevated temperatures.

-

Aromatic Ring Reactivity: Both the thiophene and benzoic acid rings can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the existing functional groups. The electron-donating nature of the sulfur atom generally makes the thiophene ring more reactive towards electrophiles than the benzoic acid ring.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining reliable and reproducible data.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new derivative involves confirming its structure before determining its key physicochemical properties that influence its application, particularly in drug development.

Caption: Experimental workflow for derivative characterization.

Protocol: pKa Determination by Potentiometric Titration

This protocol is a robust method for determining the ionization constant of the carboxylic acid group.[5] The pKa is the pH at which the compound is 50% ionized.

Rationale: This method directly measures the change in pH as a function of added titrant. The inflection point of the resulting curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa. This provides a direct, thermodynamic measure of acidity.

Materials:

-

Calibrated pH meter with a combination electrode

-

Automatic burette or precision manual burette (0.01 mL resolution)

-

Stir plate and stir bar

-

Beaker (50 mL)

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Methylthiophene-carbonyl benzoic acid derivative (5-10 mg)

-

Co-solvent (e.g., methanol or DMSO, if solubility in water is low)

-

High-purity water

Procedure:

-

Sample Preparation: Accurately weigh the derivative and dissolve it in a known volume of water. If necessary, add a minimal amount of co-solvent to achieve dissolution. Causality Note: A co-solvent is used for poorly soluble compounds to ensure all the analyte is in solution, but its concentration should be kept low and consistent as it can slightly alter the apparent pKa.

-

Titration Setup: Place the beaker on the stir plate, add the stir bar, and immerse the pH electrode and burette tip in the solution, ensuring they do not touch the bottom or sides of the beaker.

-

Initial Reading: Record the initial pH of the solution.

-

Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point (the region of rapid pH change).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence volume (V_eq).

-

The half-equivalence volume is V_eq / 2.

-

Find the pH on the original titration curve that corresponds to the half-equivalence volume. This pH value is the pKa.

-

Biological Relevance and Applications

The physicochemical properties of these derivatives are intrinsically linked to their biological activity. Thiophene-based compounds are known to exhibit a vast array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[4][9][10][11][12]

-

Lipophilicity (LogP): A balanced LogP is crucial for oral bioavailability. The molecule must be lipophilic enough to cross cell membranes but have sufficient aqueous solubility for dissolution and distribution in the bloodstream.

-

Acidity (pKa): The ionization state of the carboxylic acid at physiological pH (~7.4) affects solubility, receptor binding, and cell permeability. Since the pKa is typically around 4-5, the molecule will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH, enhancing its aqueous solubility.

-

Structural Features: The planar aromatic systems can participate in π-π stacking interactions with biological targets like enzymes or DNA. The amide linker and carboxylic acid can act as hydrogen bond donors and acceptors, critical for specific receptor binding.[13]

Caption: Relationship between physicochemical properties and bioactivity.

Conclusion

Methylthiophene-carbonyl benzoic acid derivatives are a structurally rich and functionally versatile class of compounds. Their physical properties, particularly crystallinity and solubility, are dictated by strong intermolecular forces, while their chemical reactivity is centered on the carboxylic acid group, providing a gateway for analog synthesis. A thorough characterization using a combination of spectroscopic (NMR, IR, MS) and physicochemical (pKa, LogP) methods is essential. This detailed understanding forms the bedrock of any research or development program, enabling the logical design of molecules with optimized properties for applications ranging from targeted therapeutics to advanced organic materials.

References

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

-

Electronic Supplementary Information for related benzoic acid derivatives. Royal Society of Chemistry. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. [Link]

-

Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ScienceDirect. [Link]

-

Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

-

Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

-

Synthesis, Characterization and Evaluation of Anthelmintic Activity of Some Novel Benzothiophene Derivatives. World Journal of Pharmaceutical Research. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Ingenta Connect. [Link]

-

A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Semantic Scholar. [Link]

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ResearchGate. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

-

Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. NIST WebBook. [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

-

Thiophene-3-carbonyl Chloride. MDPI. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. CAS 351000-22-1: 2-[methyl(thiophen-2-ylcarbonyl)amino]ben… [cymitquimica.com]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. impactfactor.org [impactfactor.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. researcher.manipal.edu [researcher.manipal.edu]

- 10. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 12. eurekaselect.com [eurekaselect.com]

- 13. semanticscholar.org [semanticscholar.org]

Literature review on 2-(5-Methylthiophene-2-carbonyl)benzoic acid synthesis

[1]

Strategic Overview

2-(5-Methylthiophene-2-carbonyl)benzoic acid (CAS: 3566-56-1) serves as a pivotal building block in organic synthesis. Structurally, it consists of a phthalic acid backbone acylated by a 5-methylthiophene moiety. Its primary utility lies in its ability to undergo intramolecular cyclization to form thieno-fused anthraquinone analogues (such as 4-methyl-9-oxo-9H-thieno[2,3-b]chromene), which are scaffolds for bioactive compounds including antipsychotics, diuretics, and organic semiconductors.

Key Chemical Challenges[1]

-

Regioselectivity: Ensuring acylation occurs at the C2 position of the thiophene ring (favored by the activating methyl group at C5).

-

Polymerization Risk: Thiophene derivatives are prone to acid-catalyzed polymerization; strict temperature control during Lewis acid addition is mandatory.

-

Product Inhibition: The resulting keto-acid forms a stable complex with aluminum chloride, requiring stoichiometric excess of the catalyst.

Core Synthesis Protocol: Friedel-Crafts Acylation[1][2]

The industry-standard route utilizes a Friedel-Crafts acylation between phthalic anhydride and 2-methylthiophene. This pathway offers the highest atom economy and scalability.

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion from phthalic anhydride, mediated by a Lewis acid (

Stoichiometric Logic:

-

Phthalic Anhydride (1.0 eq): The electrophile source.

-

2-Methylthiophene (1.05 eq): Slight excess to drive conversion.

-

Aluminum Chloride (2.2 - 2.5 eq):

-

1.0 eq complexes with the anhydride oxygen to generate the electrophile.

-

1.0 eq complexes with the product's carbonyl oxygen (product inhibition).

-

0.2-0.5 eq excess ensures catalytic activity is maintained.

-

Reagents & Equipment

| Reagent | Role | Grade/Spec |

| Phthalic Anhydride | Substrate | >99%, Flakes/Powder |

| 2-Methylthiophene | Substrate | >98%, Anhydrous |

| Aluminum Chloride ( | Catalyst | Anhydrous, Granular |

| Dichloromethane (DCM) | Solvent | ACS Grade, Dry |

| Hydrochloric Acid (HCl) | Quench | 6M Aqueous Solution |

Step-by-Step Methodology

Step 1: Catalyst Suspension

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge DCM (10 V) and Phthalic Anhydride (1.0 eq) .

-

Cool the system to 0–5°C using an ice/water bath.

-

Add

(2.5 eq) portion-wise over 20 minutes. Note: Exothermic. Maintain internal temperature <10°C.

Step 2: Acylation

-

Dissolve 2-Methylthiophene (1.05 eq) in a minimal amount of DCM.

-

Add the thiophene solution dropwise to the suspension over 45–60 minutes.

-

Critical Control: Do not allow temperature to exceed 10°C to prevent thiophene polymerization.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 4–6 hours. The solution will turn a deep red/brown color, indicating the formation of the charge-transfer complex.

Step 3: Hydrolysis & Workup

-

Cool the reaction mixture back to 0°C .

-

Slowly quench by pouring the reaction mass into a beaker of Crushed Ice/HCl (6M) .

-

Safety: Vigorous evolution of HCl gas. Use a fume hood.

-

-

Stir vigorously for 30 minutes until the aluminum complex breaks down and a solid precipitates or layers separate.

-

Phase Separation:

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer with DCM (2 x 5 V).

-

Combine organic layers.

-

Step 4: Purification (Acid-Base Extraction)

This step is critical to remove non-acidic impurities (unreacted thiophene, polymerization byproducts).

-

Extract the combined organic layer with 10%

or NaOH solution (3 x) . The product (acid) moves to the aqueous phase as the carboxylate salt. -

Discard the organic layer (contains neutral impurities).

-

Acidify the aqueous alkaline extract with 6M HCl to pH < 2.

-

The product will precipitate as a white to off-white solid.

-

Filter the solid and wash with cold water.

Step 5: Crystallization

-

Solvent: Toluene or Ethanol/Water (80:20).

-

Procedure: Dissolve crude solid in boiling solvent, filter hot to remove insoluble residues, and cool slowly to 4°C.

-

Yield: Typically 75–85%.

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the molecular transformation and the critical intermediate complex.

Caption: Figure 1. Friedel-Crafts acylation pathway showing activation, complexation, and hydrolysis steps.

Purification Logic (Acid-Base Workup)

This flowchart validates the purification strategy, ensuring high purity suitable for pharmaceutical applications.

Caption: Figure 2. Acid-base purification strategy to isolate the target keto-acid from neutral byproducts.

Downstream Applications

The value of 2-(5-Methylthiophene-2-carbonyl)benzoic acid lies in its reactivity. It is primarily used as a precursor for cyclization reactions.

| Reaction Type | Reagent | Product | Application |

| Cyclodehydration | Thieno-anthraquinone analogues | Dyes, Organic Semiconductors | |

| Reduction | Benzyl-thiophene acids | NSAID intermediates | |

| Amidation | Thieno-benzamides | Bioactive scaffolds (e.g. antipsychotics) |

Cyclization Protocol Note: To convert the keto-acid to the fused ring system (e.g., 2-methyl-4,9-thiophanthraquinone), the acid is typically heated in Polyphosphoric Acid (PPA) at 120°C for 2 hours. This intramolecular Friedel-Crafts alkylation closes the ring.

References

-

Organic Syntheses. (1938).[1] 2-Acetothienone Synthesis and Thiophene Acylation Protocols. Org. Synth. 1938, 18,[1] 1. Retrieved from [Link]

-

Matković, M. (2024).[2] Synthesis of Thiophene-Derived Keto-Acids and Photoswitches. MDPI. Retrieved from [Link]

-

PubChem. (2025).[3][4] 2-(5-Methylthiophene-2-carbonyl)benzoic acid Data & Derivatives. Retrieved from [Link]

Strategic Solubility Profiling of 2-(5-Methylthiophene-2-carbonyl)benzoic Acid: A Technical Framework for Process Optimization

Topic: Solubility Profile of 2-(5-Methylthiophene-2-carbonyl)benzoic Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-(5-Methylthiophene-2-carbonyl)benzoic acid (CAS: 31053-62-0) is a critical pharmacophore and intermediate, particularly in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs). Despite its importance, specific public solubility datasets for this intermediate are proprietary or scarce.

This guide serves as a definitive technical manual for establishing a self-validating solubility profile for this compound. It synthesizes theoretical Structure-Property Relationships (SPR) with a rigorous experimental protocol, enabling process scientists to generate high-fidelity data required for crystallization design, purification, and yield optimization.

Physicochemical Analysis & Predicted Solubility Landscape[1][2]

To design an effective solubility study, we must first analyze the solute’s molecular architecture. 2-(5-Methylthiophene-2-carbonyl)benzoic acid exhibits a "Janus-faced" polarity profile:

-

Hydrophilic Domain: The benzoic acid moiety (

) provides a site for strong hydrogen bonding (dimerization) and pH-dependent solubility. -

Lipophilic Domain: The 5-methylthiophene-2-carbonyl group adds significant aromatic character and lipophilicity, reducing water solubility but enhancing affinity for non-polar aromatic solvents.

Predicted Solvent Interaction Ranking

Based on Hansen Solubility Parameters (HSP) for similar thiophene-carbonyl systems, the expected solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole & H-bond acceptance (disrupts acid dimers). |

| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | H-bonding (donor/acceptor). Temperature sensitive. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Dipole-dipole. Good for crystallization. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane | Very Low | Lack of specific interactions. Ideal anti-solvents. |

Validated Experimental Protocol: Dynamic Laser Monitoring

For pharmaceutical intermediates, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to speed and the ability to detect metastable zone widths (MSZW).

Experimental Workflow

The following protocol ensures data integrity through internal validation steps.

Figure 1: Automated solubility determination workflow using laser monitoring. The loop ensures continuous validation across the temperature range (278.15 K – 323.15 K).

Critical Control Points[3]

-

Solid State Integrity: Verify the starting material is the stable polymorph using DSC (Differential Scanning Calorimetry). An amorphous starting material will yield falsely high solubility data.

-

Temperature Control: Maintain

K. Solubility of benzoic acid derivatives is highly temperature-dependent; minor fluctuations introduce significant error. -

Filtration: Use syringe filters pre-heated to the solution temperature to prevent precipitation during sampling.

Thermodynamic Modeling & Data Correlation

Raw solubility data (

The Modified Apelblat Equation

For 2-(5-Methylthiophene-2-carbonyl)benzoic acid, the modified Apelblat equation provides the most accurate fit due to its ability to account for the non-ideal behavior of the solution enthalpy over temperature.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived from multiple regression analysis.

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we derive the driving forces of dissolution:

-

Enthalpy (

): Indicates if dissolution is endothermic (positive, typical for this compound) or exothermic. -

Entropy (

): Reflects the disorder change. A positive value suggests entropy-driven dissolution, common when breaking the crystal lattice of aromatic acids.

Process Application: Solvent Selection Logic

The ultimate goal of profiling is to select solvent systems for purification. The diagram below illustrates the decision logic based on the generated solubility data.

Figure 2: Strategic solvent selection decision tree based on solubility magnitude and temperature sensitivity.

Recommendations for Purification

-

Recrystallization: Ethanol or Toluene are recommended as primary solvents. They likely exhibit a steep solubility curve (high at boiling, low at ambient), enabling high-yield cooling crystallization.

-

Anti-Solvent Precipitation: Dissolve the crude intermediate in a minimum volume of THF or Acetone , then slowly add n-Heptane or Water (controlled pH) to induce nucleation.

References

-

Solubility Measurement Techniques

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

- Standard Practice for Solubility Determin

-

-

Thermodynamic Modeling (Apelblat)

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.

-

-

SGLT2 Inhibitor Synthesis & Intermediates

-

Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360.

-

-

General Solubility of Benzoic Acid Derivatives

-

Long, B., et al. (2010). Solubility of Benzoic Acid in Acetone, 2-Propanol, Acetic Acid, and Cyclohexane: Experimental Measurement and Thermodynamic Modeling. Journal of Chemical & Engineering Data, 55(11), 5265–5269.

-

Thermodynamic stability of 2-(5-Methylthiophene-2-carbonyl)benzoic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(5-Methylthiophene-2-carbonyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a rigorous understanding of its physicochemical properties. Among these, thermodynamic stability is a cornerstone, directly influencing a drug's safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2-(5-Methylthiophene-2-carbonyl)benzoic acid. While centered on this specific molecule, the principles, protocols, and analytical strategies detailed herein are broadly applicable to other novel drug candidates. As a Senior Application Scientist, this document synthesizes established regulatory expectations with practical, field-proven insights to empower research and development teams in making data-driven decisions.

Introduction: The Imperative of Stability Analysis

2-(5-Methylthiophene-2-carbonyl)benzoic acid is a molecule of interest characterized by a substituted thiophene ring linked to a benzoic acid moiety via a carbonyl bridge. Each of these functional groups presents distinct chemical liabilities that may contribute to degradation under various environmental conditions. A thorough investigation of its stability is not merely a regulatory formality but a fundamental necessity for successful drug development.[1][2] Understanding the intrinsic stability of an active pharmaceutical ingredient (API) informs critical decisions in formulation, packaging, storage, and establishing a re-test period or shelf life.[1][3][4]

This guide will elucidate the process of:

-

Identifying potential degradation pathways through forced degradation studies.

-

Characterizing the solid-state thermal stability using advanced analytical techniques.

-

Developing and validating a stability-indicating analytical method for accurate quantification.

Theoretical Framework: Predicting Degradation Pathways

The chemical structure of 2-(5-Methylthiophene-2-carbonyl)benzoic acid suggests several potential degradation pathways that must be investigated. A proactive, structure-based assessment is the first step in designing a robust stability testing program.

-

Hydrolytic Degradation: While the molecule lacks a classic ester or amide linkage, the carbonyl group and the carboxylic acid are key sites. The stability across a wide pH range must be evaluated, as both acidic and basic conditions can influence the molecule's integrity.[5]

-

Oxidative Degradation: The thiophene ring, a sulfur-containing heterocycle, is known to be susceptible to oxidation.[6] The primary metabolic and chemical oxidation pathway often involves the formation of highly reactive thiophene S-oxides and epoxides.[6][7] Exposure to oxidative conditions is therefore a critical stress test.

-

Photolytic Degradation: Aromatic and heteroaromatic systems can absorb UV or visible light, leading to photolytic cleavage or rearrangement. Photostability testing is an integral part of stress testing to determine if the drug requires protection from light.[2][5]

-

Thermal Degradation: Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for decomposition. Understanding the thermal limits of the molecule in its solid state is crucial for defining manufacturing and storage conditions.[8][9]

Experimental Assessment: A Multi-Faceted Approach

A comprehensive stability profile is built upon a foundation of meticulously executed experiments. The following sections detail the core experimental workflows.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability analysis, designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[3][4] The primary goals are to identify potential degradation products, elucidate degradation pathways, and, critically, to ensure the analytical methods used are "stability-indicating"—that is, capable of separating the intact API from its degradants.[1][2] A degradation of 2-20% is typically targeted to ensure that degradants are detectable without excessively consuming the parent compound.[1]

-

Preparation: Prepare stock solutions of 2-(5-Methylthiophene-2-carbonyl)benzoic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at 60°C for 48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solid State): Place the solid API in a controlled temperature oven at 80°C for 72 hours.

-

Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration for analysis by a stability-indicating HPLC method.

Caption: Forced degradation experimental workflow.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are indispensable for characterizing the solid-state properties of an API.[8][10] They provide crucial data on melting point, polymorphism, and decomposition temperature, which are vital for formulation development and defining handling procedures.[8][9]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and detect polymorphic transitions.[8]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify mass loss associated with desolvation or degradation.[9]

-

Sample Preparation: Accurately weigh 3-5 mg of 2-(5-Methylthiophene-2-carbonyl)benzoic acid into an aluminum DSC pan or a ceramic TGA pan.

-

DSC Analysis:

-

Seal the pan (non-hermetically for decomposition studies).

-

Place the pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the melting/decomposition point (e.g., 300 °C) under a nitrogen purge (50 mL/min).

-

-

TGA Analysis:

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting thermograms to determine key transition temperatures and mass loss events.

Caption: Workflow for DSC and TGA thermal analysis.

Stability-Indicating HPLC Method Development

A robust, validated, stability-indicating analytical method is essential for separating and quantifying the parent API from any potential degradation products.[11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high sensitivity and resolving power.[11]

-

Column Selection: Start with a versatile reversed-phase column, such as a C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase Scouting:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Develop a gradient elution method, e.g., starting from 10% B to 90% B over 20 minutes.

-

-

Wavelength Selection: Use a photodiode array (PDA) detector to scan for the wavelength of maximum absorbance (λmax) for the parent compound.

-

Method Optimization:

-

Inject a mixture of the stressed samples (from the forced degradation study).

-

Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve baseline separation between the parent peak and all degradant peaks.

-

Ensure the parent peak is pure using PDA peak purity analysis.

-

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Caption: Iterative workflow for HPLC method development.

Data Presentation and Interpretation

Clear and concise presentation of stability data is crucial for interpretation and reporting.

Table 1: Hypothetical Thermal Analysis Data

| Parameter | Value | Interpretation |

| DSC Melting Point (Tₘ) | 185.5 °C | Sharp endotherm indicating a crystalline solid. |

| DSC Enthalpy of Fusion (ΔH) | 95.2 J/g | Provides information on the degree of crystallinity. |

| TGA Onset of Decomposition (Tₔ) | 210.0 °C | Temperature at which significant mass loss begins. |

| TGA Mass Loss at 250 °C | 5.3% | Quantifies the initial stage of thermal decomposition. |

Table 2: Hypothetical Forced Degradation Summary

| Stress Condition | % Assay of Parent API | % Total Degradation | Number of Degradants | Observations |

| Control | 99.8% | 0.2% | 1 | Baseline purity. |

| 0.1 N HCl, 60°C, 48h | 95.2% | 4.6% | 2 | Minor degradation observed. |

| 0.1 N NaOH, 60°C, 24h | 82.5% | 17.3% | 3 | Significant degradation; molecule is base-labile. |

| 3% H₂O₂, RT, 24h | 85.1% | 14.7% | 2 | Significant degradation; susceptible to oxidation. |

| Thermal (Solid), 80°C, 72h | 99.5% | 0.5% | 1 | Thermally stable in the solid state at 80°C. |

| Photolytic (ICH Q1B) | 91.3% | 8.5% | 2 | Moderate degradation; requires light protection. |

Conclusion

This guide outlines a robust, multi-faceted strategy for assessing the thermodynamic stability of 2-(5-Methylthiophene-2-carbonyl)benzoic acid. Based on the hypothetical data presented, the molecule demonstrates good thermal stability in its solid form but exhibits liabilities under basic, oxidative, and photolytic stress conditions. This information is invaluable for guiding downstream activities. For instance, the pronounced base lability would necessitate the avoidance of high pH environments during formulation, while the susceptibility to oxidation and light would inform packaging choices, such as the use of blister packs with aluminum foil and the inclusion of antioxidants. By systematically applying these principles and protocols, drug development professionals can build a comprehensive stability profile, ensuring the quality, safety, and efficacy of the final drug product and satisfying stringent regulatory requirements.

References

-

A practical guide to forced degradation and stability studies for drug substances. (1)

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (3)

-

Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. (12)

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2)

-

Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. (Link)

-

Development of forced degradation and stability indicating studies of drugs—A review. (Link)

-

Thermal analysis: Industry - Pharmaceuticals and medicines - Rigaku. (Link)

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (Link)

-

Thermal Analysis of Pharmaceuticals | Henven. (Link)

-

Thermal analysis of pharmaceutical compounds - AKJournals. (Link)

-

Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (Link)

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. (Link)

-

Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (Link)

-

Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates | Environmental Toxicology and Chemistry | Oxford Academic. (Link)

-

Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF - ResearchGate. (Link)

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (Link)

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (Link)

-

4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl). (Link)

-

Analytical Techniques In Stability Testing | Separation Science. (Link)

-

Stability testing of existing active substances and related finished products. (Link)

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. femaflavor.org [femaflavor.org]

- 8. rigaku.com [rigaku.com]

- 9. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 10. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sepscience.com [sepscience.com]

- 12. resolvemass.ca [resolvemass.ca]

Technical Guide: Molecular Characterization and Synthesis of Thiophene-Benzoic Acid Intermediates

Executive Summary

This technical guide provides a rigorous framework for the calculation, synthesis, and analytical validation of thiophene-benzoic acid intermediates , specifically focusing on 4-(thiophen-2-yl)benzoic acid scaffolds. These structures serve as critical bioisosteres in medicinal chemistry, offering improved lipophilicity and metabolic stability compared to their biphenyl counterparts. This document moves beyond basic stoichiometry to address high-precision mass spectrometry predictions (isotopic abundance), salt-form correction factors in formulation, and self-validating synthetic protocols.

Structural Significance in Drug Design

The thiophene-benzoic acid scaffold represents a strategic application of bioisosterism . In drug development, replacing a phenyl ring with a thiophene moiety often results in favorable physicochemical changes.[1]

-

Electronic Distribution: Thiophene is electron-rich (π-excessive) compared to benzene, altering the pKa of the attached benzoic acid and influencing receptor binding affinity.

-

Steric Parameters: The bond angle of thiophene (C–S–C ~92°) differs from the hexagonal geometry of benzene, potentially improving fit within specific enzyme pockets, such as kinase domains or GluN2B subunits of NMDA receptors [1].

-

Metabolic Stability: Thiophene analogs can block specific metabolic soft spots found on phenyl rings, extending the half-life of the active pharmaceutical ingredient (API) [2].

Advanced Calculation Protocols

Accurate molecular characterization requires distinguishing between Average Molecular Weight (MW) for stoichiometry and Monoisotopic Mass for analytical validation.

The Sulfur Factor: Isotopic Abundance

Unlike standard organic molecules (C, H, N, O), thiophene-containing intermediates possess a distinct isotopic signature due to Sulfur.

Impact: In High-Resolution Mass Spectrometry (HRMS), this creates a significant M+2 peak . Ignoring this peak during spectral analysis can lead to false negatives during intermediate verification [3].

Case Study: 4-(Thiophen-2-yl)benzoic Acid

Target Molecule: Free Acid Form

Empirical Formula:

Table 1: Mass Calculation Breakdown

| Element | Count | Average Atomic Mass ( g/mol ) | Monoisotopic Mass (Da) | Contribution to MW | Contribution to Exact Mass |

| Carbon | 11 | 12.011 | 12.00000 | 132.121 | 132.00000 |

| Hydrogen | 8 | 1.008 | 1.00783 | 8.064 | 8.06264 |

| Oxygen | 2 | 15.999 | 15.99491 | 31.998 | 31.98982 |

| Sulfur | 1 | 32.065 | 31.97207 | 32.065 | 31.97207 |

| TOTAL | - | - | - | 204.25 g/mol | 204.0245 Da |

Critical Calculation Rule:

-

For Weighing/Dosing: Use MW (204.25 g/mol ) .

-

For LC-MS Identification: Use Exact Mass (204.0245) .

-

Observed Ion (ES-):

-

Isotopic Check: Expect an M+2 peak at ~205.01 with ~4.5% relative intensity due to

.

-

Salt Correction Factors

In formulation, this intermediate is often handled as a sodium salt to improve solubility.

-

Target: Sodium 4-(thiophen-2-yl)benzoate (

) -

Calculation:

g/mol . -

Correction Factor:

.-

Application: To deliver 100 mg of the active free acid, you must weigh

mg of the salt [4].

-

Synthetic Protocol (Suzuki-Miyaura Coupling)

The most robust method for constructing the thiophene-benzoic acid scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is designed for high-throughput reliability [5].

Reaction Scheme

Reactants: 4-Bromobenzoic acid + Thiophene-2-boronic acid.

Catalyst:

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, combine 4-bromobenzoic acid (1.0 eq) and thiophene-2-boronic acid (1.2 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). The water is essential for the base solubility and transmetallation step.

-

Activation: Add

(2.5 eq). Stir for 5 minutes. -

Catalysis: Add

(0.03 eq). -

Reflux: Heat to 90°C under

atmosphere for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -

Workup:

-

Cool to Room Temperature (RT).

-

Acidify with 1N HCl to pH ~3 (Precipitates the free acid product).

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol is preferred over column chromatography to remove traces of Palladium and Boronic acid byproducts.

Workflow Visualization

The following diagram illustrates the catalytic cycle and critical process control points.

Figure 1: The Suzuki-Miyaura catalytic cycle adapted for thiophene-benzoic acid synthesis, highlighting the critical role of base activation in the transmetallation step.

Analytical Validation & Logic

Trustworthiness in chemical synthesis relies on a "Self-Validating" analytical workflow. You cannot rely on a single data point.

Validation Criteria

-

H-NMR (Proton NMR):

-

Look for the disappearance of the boronic acid peaks (usually broad singlets >10 ppm).

-

Identify the thiophene protons: distinct multiplets at

7.0–7.5 ppm, often overlapping with aromatic protons but distinguishable by coupling constants (

-

-

HRMS (Mass Spec):

-

Primary Pass: Observed mass within 5 ppm of Calculated Exact Mass.

-

Secondary Pass: Presence of the

isotope peak (M+2) at ~4-5% intensity relative to the molecular ion.

-

Decision Logic

Use this logic flow to determine if the intermediate is suitable for the next stage of drug development.

Figure 2: Analytical decision tree ensuring both chemical purity (NMR) and structural identity (HRMS Isotope pattern) before batch release.

References

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. National Institutes of Health (NIH). Available at: [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews (ACS). Available at: [Link]

-

Identification of Analytes using Isotopic Ratios (Mass Spectrometry). Whitman College. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

-

Drug Formulation: Salt vs. Free Base Calculations. ARL Bio Pharma. Available at: [Link]

Sources

- 1. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]

- 2. GCMS Section 6.5 [people.whitman.edu]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pharmtech.com [pharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Pharmacological & Synthetic Potential of 2-(5-Methylthiophene-2-carbonyl)benzoic Acid Scaffolds

Topic: Potential Biological Activity of 2-(5-Methylthiophene-2-carbonyl)benzoic Acid Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The search for "privileged scaffolds" in medicinal chemistry often leads to structures that balance rigidity with versatile functionalization. 2-(5-Methylthiophene-2-carbonyl)benzoic acid (CAS: 152567-82-3) represents a critical junction between the well-established bioactivity of 2-aroylbenzoic acids and the unique electronic properties of thiophene heterocycles.

This technical guide analyzes the therapeutic potential of this scaffold, detailing its synthesis via Friedel-Crafts acylation, its direct biological activities (antimicrobial, anti-inflammatory), and its pivotal role as a precursor to bioactive thienoanthraquinones. By leveraging the 5-methylthiophene moiety, researchers can access enhanced lipophilicity and metabolic stability compared to standard benzoyl analogues.

Chemical Architecture & Synthesis[2]

The Core Scaffold

The molecule consists of a phthalic acid derivative linked to a 5-methylthiophene ring via a ketone bridge. This structure mimics the "combretastatin-like" or "anthraquinone-precursor" geometry, providing a rigid backbone that fits into various enzymatic pockets (e.g., COX-2, bacterial RNA polymerase).

-

Lipophilicity: The 5-methyl group significantly increases LogP compared to the unsubstituted thiophene, facilitating passive transport across cell membranes.

-

Electronic Effects: The sulfur atom in the thiophene ring acts as a bioisostere for the phenyl ring but with higher electron density, potentially strengthening pi-pi stacking interactions with target proteins.

Synthetic Pathway: Friedel-Crafts Acylation

The most robust synthesis involves the reaction of phthalic anhydride with 2-methylthiophene. This reaction is regioselective due to the directing effect of the methyl group on the thiophene ring and the sterics of the anhydride.

Reaction Scheme:

-

Reactants: Phthalic Anhydride + 2-Methylthiophene.[2]

-

Catalyst: Aluminum Chloride (

) or Zeolites (Green Chemistry approach). -

Solvent: Dichloromethane (DCM) or Nitrobenzene.

-

Product: 2-(5-Methylthiophene-2-carbonyl)benzoic acid.

Figure 1: Synthetic pathway from precursors to the target scaffold and its cyclized derivative.

Biological Activity Profile

Antimicrobial Activity

Derivatives of 2-aroylbenzoic acids have demonstrated significant bacteriostatic activity. The mechanism is often linked to the inhibition of bacterial RNA polymerase or disruption of cell wall synthesis.

-

Target Spectrum: Gram-positive bacteria (e.g., S. aureus, B. subtilis) are generally more susceptible due to the lipophilic nature of the thiophene scaffold, which penetrates the peptidoglycan layer effectively.

-

Potency: While the parent acid has moderate activity (MIC ~32–128 µg/mL), converting the carboxylic acid to a hydrazone or amide derivative often lowers the MIC to <10 µg/mL.

Anti-inflammatory Potential

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential inhibition of cyclooxygenase (COX) enzymes.

-

Mechanism: The ketone bridge allows the molecule to adopt a conformation that mimics the arachidonic acid transition state.

-

NF-κB Pathway: Related benzoylbenzoic derivatives prevent the degradation of IκB, thereby blocking the nuclear translocation of NF-κB, a key regulator of inflammation.[3]

Anticancer Properties (Cytotoxicity)

The scaffold serves as a precursor to thienoanthraquinones , which are potent DNA intercalators. However, the open-ring keto-acid form also exhibits cytotoxicity against specific cell lines (e.g., MCF-7 breast cancer).

-

Tubulin Inhibition: 2-Aroyl derivatives can inhibit tubulin polymerization, arresting cells in the G2/M phase. The 5-methylthiophene moiety provides the necessary steric bulk to occupy the colchicine-binding site on tubulin.

Summary of Potential Bioactivities

| Activity Type | Target Mechanism | Est. Potency (Class Average) | Key Structural Feature |

| Antimicrobial | RNA Polymerase Inhibition | MIC: 32–128 µg/mL | Lipophilic Thiophene Ring |

| Anti-inflammatory | COX-2 / NF-κB Inhibition | IC50: 10–50 µM | Ketone Bridge & Acid Group |

| Anticancer | Tubulin Polymerization | IC50: 5–20 µM | 5-Methyl Steric Bulk |

Structure-Activity Relationship (SAR)

To optimize this scaffold for drug development, understanding the SAR is crucial. The 2-(5-methylthiophene-2-carbonyl)benzoic acid molecule offers three distinct regions for modification.

Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable regions for lead optimization.

Experimental Protocols

Synthesis of 2-(5-Methylthiophene-2-carbonyl)benzoic Acid

Objective: Produce high-purity scaffold for biological testing.

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Phthalic Anhydride (14.8 g, 0.1 mol) in 100 mL of dry Dichloromethane (DCM).

-

Addition: Cool the solution to 0°C in an ice bath. Slowly add Aluminum Chloride (

, 26.6 g, 0.2 mol) in small portions to avoid excessive exotherm. -

Reaction: Add 2-Methylthiophene (9.8 g, 0.1 mol) dropwise over 30 minutes. The solution will darken (typically red/brown complex).

-

Reflux: Remove ice bath and reflux the mixture at 40°C for 4–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

-

Quenching: Pour the reaction mixture carefully into 200 mL of ice-cold dilute HCl (10%) to decompose the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine organic layers.

-

Purification: Extract the organic layer with 10%

solution (the product moves to the aqueous phase as the salt). Wash the aqueous phase with ether to remove unreacted thiophene. Acidify the aqueous phase with conc. HCl to precipitate the product.[4] -

Crystallization: Filter the white/off-white solid and recrystallize from ethanol/water.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Inoculum Prep: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute the bacterial suspension 1:100 in Mueller-Hinton Broth (MHB).

-

Compound Prep: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

-

Plate Setup: In a 96-well plate, perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

-

Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Future Outlook: The Thienoanthraquinone Route

While the keto-acid scaffold itself has value, its role as an intermediate is perhaps its most potent application. Acid-catalyzed cyclization (using Polyphosphoric Acid at 120°C) converts 2-(5-methylthiophene-2-carbonyl)benzoic acid into 2-methyl-4H-benzo[b]thiophene[2,3-e]m-dione (a thienoanthraquinone analogue).

These fused systems are:

-

High-affinity DNA Intercalators: Planar structures insert between base pairs.

-

Redox Active: Quinone moiety can generate Reactive Oxygen Species (ROS) in tumor cells.

-

Fluorescent Probes: Useful for cellular imaging due to extended conjugation.

References

-

BenchChem. (2025).[5] A Comparative Analysis of the Biological Activities of 2-Benzoylbenzoic Acid Derivatives. Retrieved from 6

-

MDPI. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Retrieved from 7

-

PubMed. (2016). Synthesis and biological evaluation of 2-aroylbenzofurans... as potent anti-inflammatory agents. Retrieved from 8

-

Google Patents. (2011). Method for synthesizing anthraquinone (via o-benzoylbenzoic acid). Retrieved from 9

-

ChemicalBook. (2024). 5-Methyl-2-thienylcarbonyl Benzoic Acid Product Data. Retrieved from 10

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [mdpi.com]